molecular formula C26H26ClNO4 B11489601 N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]adamantane-1-carboxamide

N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]adamantane-1-carboxamide

Cat. No.: B11489601
M. Wt: 451.9 g/mol
InChI Key: BSPZKIWIKBUOQB-UHFFFAOYSA-N
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Description

N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of a benzodioxin ring and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin ring and the adamantane carboxamide. The benzodioxin ring can be synthesized through a series of reactions involving the condensation of catechol with chloroacetyl chloride, followed by cyclization. The adamantane carboxamide is prepared by reacting adamantane-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the condensation reactions.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]adamantane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom in the benzoyl moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.

Mechanism of Action

The mechanism of action of N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The benzodioxin ring and adamantane moiety may interact with enzymes or receptors, leading to changes in cellular pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide
  • N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide
  • 1,3-dehydroadamantane derivatives

Uniqueness

N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]adamantane-1-carboxamide is unique due to its combination of a benzodioxin ring and an adamantane moiety. This structural feature imparts unique chemical and physical properties, such as enhanced stability and potential bioactivity, which are not commonly found in other similar compounds.

Properties

Molecular Formula

C26H26ClNO4

Molecular Weight

451.9 g/mol

IUPAC Name

N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]adamantane-1-carboxamide

InChI

InChI=1S/C26H26ClNO4/c27-19-3-1-18(2-4-19)24(29)20-10-22-23(32-6-5-31-22)11-21(20)28-25(30)26-12-15-7-16(13-26)9-17(8-15)14-26/h1-4,10-11,15-17H,5-9,12-14H2,(H,28,30)

InChI Key

BSPZKIWIKBUOQB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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